molecular formula C18H16ClNO5 B2421093 [2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 2-(2-formylphenoxy)acetate CAS No. 730968-83-9

[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 2-(2-formylphenoxy)acetate

Cat. No.: B2421093
CAS No.: 730968-83-9
M. Wt: 361.78
InChI Key: ZBGCEUUGPADEBE-UHFFFAOYSA-N
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Description

[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 2-(2-formylphenoxy)acetate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a formylphenoxy group, and an amino-oxoethyl linkage, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 2-(2-formylphenoxy)acetate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the reaction of 4-chlorobenzylamine with an appropriate oxoethyl ester under controlled conditions to form the intermediate [4-chlorophenyl)methylamino]-2-oxoethyl] ester. This intermediate is then reacted with 2-formylphenoxyacetic acid in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:

    Reactant Preparation: Purification and preparation of starting materials.

    Reaction Optimization: Control of temperature, pressure, and catalyst concentration to maximize yield.

    Purification: Use of techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 2-(2-formylphenoxy)acetate: can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(2-carboxyphenoxy)acetate.

    Reduction: Formation of [2-[(4-Chlorophenyl)methylamino]-2-hydroxyethyl] 2-(2-formylphenoxy)acetate.

    Substitution: Formation of derivatives with substituted chlorophenyl groups.

Scientific Research Applications

[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 2-(2-formylphenoxy)acetate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 2-(2-formylphenoxy)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 2-(2-formylphenoxy)acetate: can be compared with similar compounds such as:

    [2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 2-(2-hydroxyphenoxy)acetate: Differing by the presence of a hydroxyl group instead of a formyl group.

    [2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 2-(2-methoxyphenoxy)acetate: Differing by the presence of a methoxy group instead of a formyl group.

These comparisons highlight the unique properties and reactivity of This compound , making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[2-[(4-chlorophenyl)methylamino]-2-oxoethyl] 2-(2-formylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5/c19-15-7-5-13(6-8-15)9-20-17(22)11-25-18(23)12-24-16-4-2-1-3-14(16)10-21/h1-8,10H,9,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGCEUUGPADEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC(=O)OCC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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